

Application Note: Detection and Quantification of Daclatasvir RSSR Isomer in Active Pharmaceutical Ingredients

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) by inhibiting the NS5A protein.[1][2] As with many complex synthetic molecules, the manufacturing process of Daclatasvir can lead to the formation of various process-related impurities and stereoisomers. One such critical isomer is the Daclatasvir RSSR diastereomer. The presence and quantity of this isomer in the active pharmaceutical ingredient (API) must be carefully controlled to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the detection and quantification of the **Daclatasvir RSSR isomer** in Daclatasvir API using High-Performance Liquid Chromatography (HPLC).

Significance of RSSR Isomer Detection

Stereoisomers of a drug can exhibit different pharmacological and toxicological profiles. Therefore, regulatory agencies require stringent control over the isomeric purity of pharmaceutical substances. The **Daclatasvir RSSR isomer** is a diastereomer of the active (SSSS) isomer and its presence above established thresholds could potentially impact the therapeutic efficacy or safety of the drug. Consequently, a validated, sensitive, and specific analytical method is crucial for the accurate quantification of this impurity in routine quality control and stability studies of Daclatasvir API.



Analytical Methodology: Chiral HPLC

A robust and reliable method for the separation and quantification of the **Daclatasvir RSSR isomer** is chiral High-Performance Liquid Chromatography (HPLC). Chiral stationary phases (CSPs) are designed to interact differently with stereoisomers, enabling their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated excellent chiral recognition capabilities for a wide range of compounds, including Daclatasvir and its isomers.

Recommended Chromatographic Conditions

Based on published literature, a validated chiral HPLC method has been established for the effective separation of Daclatasvir and its stereoisomers. The following conditions are recommended:



Parameter	Recommended Setting
Column	CHIRALPAK® ID-3 (amylose tris(3-chlorophenylcarbamate) immobilized on silica gel), 3 μm, 4.6 x 150 mm
Mobile Phase A	Acetonitrile with 0.1% Diethylamine (DEA)
Mobile Phase B	Methanol with 0.1% Diethylamine (DEA)
Gradient Elution	Time (min)
0	
10	
15	
20	
22	
30	
Flow Rate	1.0 mL/min
Column Temperature	40°C
Detection Wavelength	315 nm
Injection Volume	10 μL

Quantitative Data Summary

The following table summarizes the typical system suitability and validation parameters for the quantification of the **Daclatasvir RSSR isomer** using the recommended chiral HPLC method.



Analyte	Retention Time (min)	Relative Retention Time (RRT)	Resolution (Rs)
Daclatasvir (SSSS isomer)	Approx. 8.5	1.00	-
Daclatasvir RSSR Isomer	Approx. 10.2	Approx. 1.2	> 2.0

Validation Parameter	Result
Linearity Range	0.25 - 5 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.083 μg/mL
Limit of Quantification (LOQ)	0.25 μg/mL
Accuracy (% Recovery)	90 - 112%

Experimental Protocol

This section provides a step-by-step protocol for the preparation of solutions and the execution of the HPLC analysis for the detection and quantification of the **Daclatasvir RSSR isomer**.

Materials and Reagents

- Daclatasvir API test sample
- Daclatasvir RSSR Isomer reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Diethylamine (DEA, analytical grade)
- Deionized water (18.2 MΩ·cm)



Preparation of Solutions

5.2.1. Mobile Phase Preparation:

- Mobile Phase A: Add 1.0 mL of Diethylamine to 1000 mL of Acetonitrile. Mix well and degas.
- Mobile Phase B: Add 1.0 mL of Diethylamine to 1000 mL of Methanol. Mix well and degas.

5.2.2. Standard Solution Preparation:

- Daclatasvir RSSR Isomer Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Daclatasvir RSSR Isomer reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial gradient composition: 95% Mobile Phase A, 5% Mobile Phase B).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 0.25, 0.5, 1, 2.5, and 5 μg/mL) using the mobile phase as the diluent.

5.2.3. Sample Solution Preparation:

 Daclatasvir API Sample Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of the Daclatasvir API test sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

HPLC Analysis Procedure

- Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the absence of interfering peaks.
- Inject the working standard solutions in increasing order of concentration to establish the calibration curve.
- Inject the Daclatasvir API sample solution.
- Perform replicate injections for both standards and samples to ensure precision.



Data Analysis and Calculation

- Identify the peaks for Daclatasvir and the RSSR isomer in the sample chromatogram based on their retention times relative to the standard chromatograms.
- Integrate the peak areas of the RSSR isomer in the sample solution.
- Calculate the concentration of the RSSR isomer in the sample using the calibration curve generated from the working standard solutions.
- Express the amount of the RSSR isomer as a percentage of the Daclatasvir API concentration.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the detection of the **Daclatasvir RSSR isomer**.





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